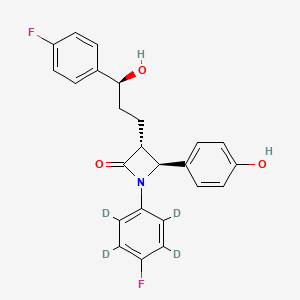

依泽替米贝-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ezetimibe D4 is deuterium labeled Ezetimibe, which is a cholesterol-absorption inhibitor, reduces levels of low-density lipoprotein (LDL) cholesterol.

科学研究应用

药代动力学和肝功能 {svg_1}

依泽替米贝(EZE)是一种选择性胆固醇吸收抑制剂。依泽替米贝及其活性代谢物的处置会受到肝功能受损的影响。 一项研究发现,肝功能损害显着增加了EZE及其主要活性酚类葡糖醛酸苷EZE-Ph的全身暴露 {svg_2}。 肝功能障碍期间EZE血浆暴露增加归因于肝葡糖醛酸苷结合减少 {svg_3}。

脂质调节作用 {svg_4}

依泽替米贝用于药物脂质调节。 它通过选择性抑制肠道胆固醇吸收来降低LDL-C(低密度脂蛋白胆固醇) {svg_5}。 这提供了一种替代他汀类药物治疗方法,可以降低LDL-C {svg_6}。 依泽替米贝已被证明能显着降低LDL-C水平 {svg_7}。

特定患者群体中的应用 {svg_8}

依泽替米贝在特定患者群体中具有临床价值。 它已被证明可以降低高危患者的心血管事件发生率 {svg_9}。 因此,它在药物脂质调节中起着重要作用 {svg_10}。

降脂治疗中的安全性 {svg_11}

依泽替米贝在降脂治疗中的安全性已得到研究。 它被认为是用于此目的的安全药物 {svg_12}。

抑制肠道胆固醇吸收 {svg_13}

依泽替米贝通过与Niemann-Pick C1-Like 1(NPC1L1)结合选择性抑制肠道胆固醇吸收 {svg_14}。 这减少了通过乳糜微粒残留物进入肝脏的胆固醇,并增强了某些化合物的肝脏表达 {svg_15}。

心血管疾病预防作用 {svg_16}

依泽替米贝在预防心血管疾病中发挥作用。 它已被证明可以降低高胆固醇血症患者的心血管事件发生率,无论是否患有已知的心血管疾病 {svg_17}。

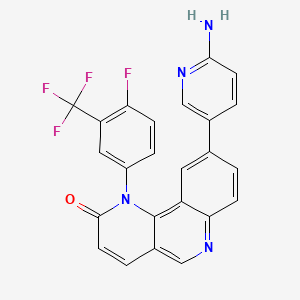

作用机制

Target of Action

Ezetimibe-d4, also known as Ezetimibe, primarily targets the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) protein . This protein plays a crucial role in promoting intestinal cholesterol uptake .

Mode of Action

Ezetimibe-d4 interacts with its target, the NPC1L1 protein, by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine . By interfering with the intestinal uptake of cholesterol and phytosterols, Ezetimibe-d4 reduces the delivery of intestinal cholesterol to the liver .

Biochemical Pathways

The primary biochemical pathway affected by Ezetimibe-d4 is the intestinal absorption of cholesterol and phytosterols . By inhibiting the NPC1L1 protein, Ezetimibe-d4 reduces the absorption of these substances, leading to a decrease in the delivery of intestinal cholesterol to the liver . This results in a reduction of hepatic cholesterol stores and an increase in clearance of cholesterol from the blood .

Pharmacokinetics

Ezetimibe-d4 is highly water-insoluble, making bioavailability studies infeasible . Upon ingestion, it undergoes glucuronidation in the intestinal epithelium before absorption and subsequently enters an enterohepatic recirculation .

Result of Action

The molecular and cellular effects of Ezetimibe-d4’s action include a significant reduction in low-density lipoprotein cholesterol (LDL-C) levels . This is achieved by reducing the delivery of intestinal cholesterol to the liver, stimulating the expression of hepatic genes involved in LDL receptor expression and cholesterol biosynthesis, which in turn promotes hepatic LDL receptor expression and facilitates LDL-C clearance from plasma .

Action Environment

The action of Ezetimibe-d4 is influenced by environmental factors such as diet and the presence of other medications. For instance, the effectiveness of Ezetimibe-d4 can be enhanced when combined with a statin, providing either a complementary or an alternative mode of cholesterol reduction . Furthermore, the drug’s action, efficacy, and stability can be affected by the patient’s overall health status and the presence of certain conditions such as liver disease .

生化分析

Biochemical Properties

Ezetimibe D4 interacts with the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1), which is essential in promoting intestinal cholesterol uptake . By inhibiting NPC1L1, Ezetimibe D4 interferes with the intestinal uptake of cholesterol and phytosterols, reducing the delivery of intestinal cholesterol to the liver .

Cellular Effects

Ezetimibe D4 has significant effects on various types of cells and cellular processes. It has been shown to reduce the systemic exposure of Ezetimibe and its main active phenolic glucuronide, EZE-Ph, in cases of hepatic impairment . It also influences cell function by affecting cholesterol absorption, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Ezetimibe D4 exerts its effects at the molecular level primarily by inhibiting the NPC1L1 protein . This protein plays a crucial role in promoting intestinal cholesterol uptake via an ezetimibe-sensitive pathway . By blocking this pathway, Ezetimibe D4 reduces the absorption of cholesterol and phytosterols, thereby reducing the delivery of intestinal cholesterol to the liver .

Temporal Effects in Laboratory Settings

In laboratory settings, Ezetimibe D4 has been shown to have long-term effects on cellular function. For instance, it has been observed to significantly reduce the plasma exposure of Ezetimibe and its main active phenolic glucuronide, EZE-Ph, in cases of hepatic impairment

Metabolic Pathways

Ezetimibe D4 is involved in the metabolic pathway of cholesterol absorption. It inhibits the NPC1L1 protein, which is essential for promoting intestinal cholesterol uptake . The conversion of Ezetimibe to EZE-Ph decreased concentration-dependently in CCl4-induced rat liver S9 fractions . More detailed information on the enzymes or cofactors that Ezetimibe D4 interacts with, and its effects on metabolic flux or metabolite levels, is not currently available and requires further study.

Transport and Distribution

Ezetimibe D4, like Ezetimibe, is transported and distributed within cells and tissues by interacting with the NPC1L1 protein This interaction affects the localization or accumulation of cholesterol within cells

Subcellular Localization

Given its similarity to Ezetimibe, it is likely to be localized within enterocytes of the intestinal villi, where it inhibits the NPC1L1 protein

属性

IUPAC Name |

(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i7D,8D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNTVTPDXPETLC-ARVCERDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O)[2H])[2H])F)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093659-90-5 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093659-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B1139346.png)

![(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal;sulfuric acid](/img/structure/B1139352.png)